benfotiamine

Übersicht

Beschreibung

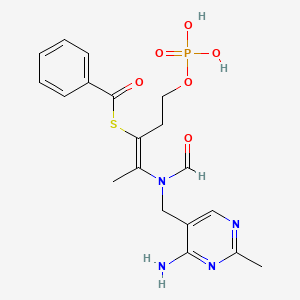

Benfotiamin ist ein synthetisches, fettlösliches Derivat von Thiamin (Vitamin B1). Es ist chemisch als S-Benzoylthiamin O-Monophosphat bekannt. Benfotiamin wurde in den späten 1950er Jahren in Japan entwickelt und wird hauptsächlich als Nahrungsergänzungsmittel und Medikament zur Behandlung der diabetischen sensorisch-motorischen Polyneuropathie eingesetzt .

Vorbereitungsmethoden

Benfotiamin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiges Verfahren beinhaltet die Reaktion von Thiamin mit Benzoylchlorid in Gegenwart einer Base, gefolgt von Phosphorylierung . Die industrielle Produktion beinhaltet oft die Verwendung von Polyphosphorsäure als Phosphorsäure-Veresterungsreagens, das mit Vitamin B1 reagiert, gefolgt von Hydrolyse bei hoher Temperatur . Das resultierende Produkt wird dann mit verschiedenen synthetischen Verfahren gereinigt, um verschiedene kristalline Formen zu erhalten .

Analyse Chemischer Reaktionen

Benfotiamin unterliegt verschiedenen Arten von chemischen Reaktionen:

Oxidation: Benfotiamin kann oxidiert werden, um Thiamin-Disulfid-Derivate zu bilden.

Reduktion: Es kann zu Thiamin reduziert werden.

Substitution: Benfotiamin kann Substitutionsreaktionen eingehen, bei denen die Benzoylgruppe durch andere funktionelle Gruppen ersetzt wird.

Zu den gängigen Reagenzien, die bei diesen Reaktionen verwendet werden, gehören Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Säuren und Basen für Substitutionsreaktionen. Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, sind Thiamin und seine Derivate .

Wissenschaftliche Forschungsanwendungen

Benfotiamin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Vorläufer bei der Synthese anderer Thiamin-Derivate verwendet.

Biologie: Benfotiamin wird auf seine Rolle im Zellstoffwechsel und seine Auswirkungen auf die Zellgesundheit untersucht.

Medizin: Es wird umfassend auf sein Potenzial zur Behandlung diabetischer Komplikationen wie Neuropathie, Retinopathie und Nephropathie erforscht.

Industrie: Benfotiamin wird bei der Formulierung von Nahrungsergänzungsmitteln und pharmazeutischen Produkten verwendet.

Wirkmechanismus

Benfotiamin wird von Ecto-Alkalischen Phosphatasen in der Darmschleimhaut zu S-Benzoylthiamin dephosphoryliert und dann von Thioesterasen in der Leber zu Thiamin hydrolysiert . Es erhöht den Gewebespiegel von Thiamindiphosphat und verbessert die Transketolaseaktivität, die für den Glukosestoffwechsel von entscheidender Bedeutung ist . Benfotiamin aktiviert auch den Nrf2-Signalweg, bietet antioxidativen Schutz und reduziert oxidativen Stress .

Wirkmechanismus

Benfotiamine is dephosphorylated to S-benzoylthiamine by ecto-alkaline phosphatases in the intestinal mucosa and then hydrolyzed to thiamine by thioesterases in the liver . It increases tissue levels of thiamine diphosphate, enhancing transketolase activity, which is crucial for glucose metabolism . This compound also activates the Nrf2 signaling pathway, providing antioxidant protection and reducing oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Benfotiamin wird oft mit anderen Thiamin-Derivaten verglichen:

Thiamin: Die wasserlösliche Form von Vitamin B1, essentiell für den Energiestoffwechsel.

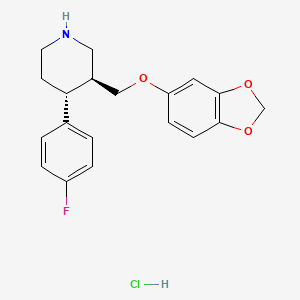

Fursultiamin: Ein weiteres fettlösliches Thiamin-Derivat, das zur Behandlung von Thiaminmangel eingesetzt wird.

Benfotiamin ist einzigartig aufgrund seiner höheren Bioverfügbarkeit und Gewebsdurchdringung im Vergleich zu Thiamin. Im Gegensatz zu Sulbutiamin und Fursultiamin wirkt Benfotiamin hauptsächlich auf peripheres Gewebe und ist effektiver bei der Behandlung diabetischer Komplikationen .

Eigenschaften

IUPAC Name |

S-[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] benzenecarbothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTNNPSLJPBRMLZ-GHRIWEEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)/C(=C(\CCOP(=O)(O)O)/SC(=O)C2=CC=CC=C2)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N4O6PS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22457-89-2 | |

| Record name | benfotiamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benfotiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.906 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

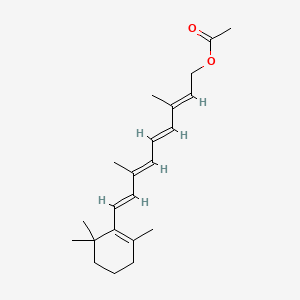

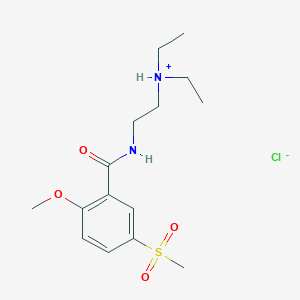

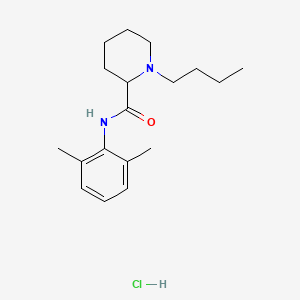

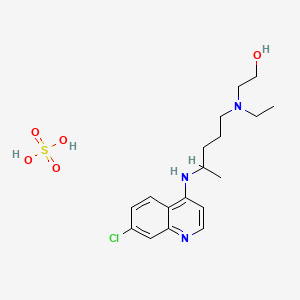

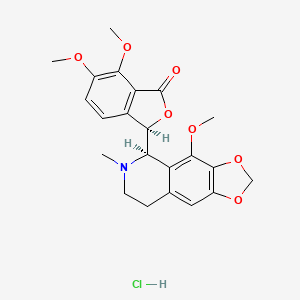

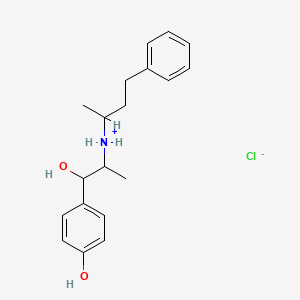

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790716.png)

![[(2R)-2-hydroxy-2-(3-hydroxyphenyl)ethyl]-methylazanium;chloride](/img/structure/B7790724.png)

![sodium;(2S,5R,6R)-6-[[2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B7790731.png)

![(R)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;sulfuric acid](/img/structure/B7790734.png)

![sodium;(6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B7790742.png)

![sodium;(2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B7790751.png)